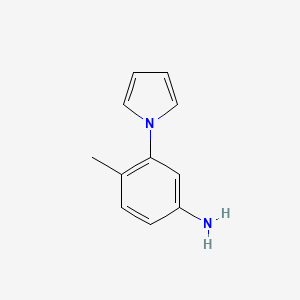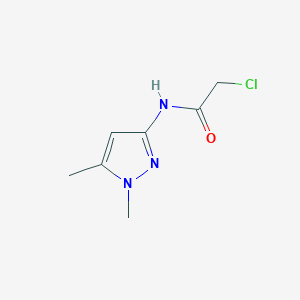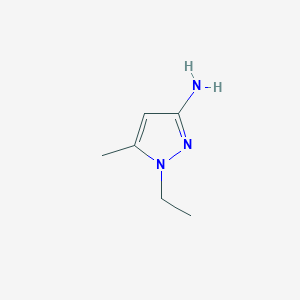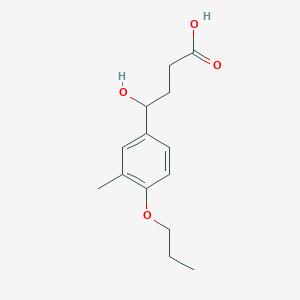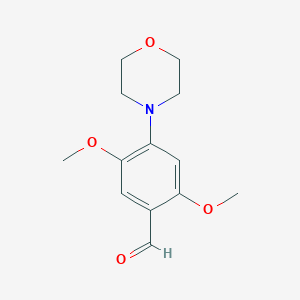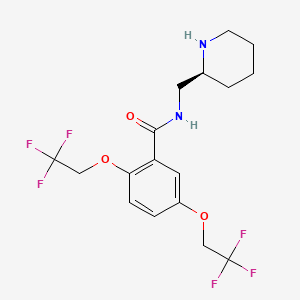
S-(+)-Flecainide
描述
S-(+)-Flecainide: is a chiral form of flecainide, a class IC antiarrhythmic agent used primarily for the treatment of arrhythmias, including atrial fibrillation and ventricular tachycardia . It is known for its ability to stabilize the cardiac cell membrane by blocking sodium channels, thereby reducing the excitability of cardiac cells .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of S-(+)-Flecainide involves several steps, starting from the appropriate chiral precursor. The process typically includes the formation of the intermediate compounds through a series of chemical reactions such as alkylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers .
化学反应分析
Types of Reactions: : S-(+)-Flecainide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学研究应用
Chemistry: : In chemistry, S-(+)-Flecainide is used as a reference compound for studying chiral separation techniques and enantioselective synthesis .
Biology: : In biological research, it is used to study the effects of sodium channel blockers on cellular excitability and signal transduction .
Medicine: : Medically, this compound is extensively researched for its therapeutic potential in treating various cardiac arrhythmias . It is also studied for its potential off-label uses in other conditions involving abnormal electrical activity in the heart.
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new antiarrhythmic drugs .
作用机制
S-(+)-Flecainide exerts its effects by blocking sodium channels in the cardiac cells, which reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This action stabilizes the cardiac cell membrane and reduces the excitability of the heart muscle, thereby preventing abnormal electrical activity that can lead to arrhythmias . The molecular targets include the voltage-gated sodium channels, and the pathways involved are primarily related to the modulation of ion flow across the cardiac cell membrane .
相似化合物的比较
Similar Compounds: : Other compounds similar to S-(+)-Flecainide include other class IC antiarrhythmic agents such as propafenone, encainide, and moricizine .
Uniqueness: : this compound is unique in its specific chiral form, which can have different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers . This uniqueness can result in different therapeutic effects and side effect profiles, making it a valuable compound for specific clinical applications .
属性
IUPAC Name |
N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317193 | |
| Record name | (S)-Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99495-92-8 | |
| Record name | (S)-Flecainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99495-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


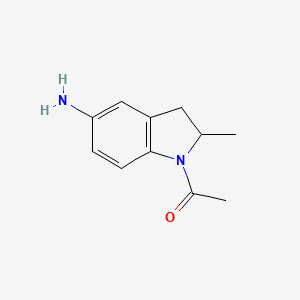
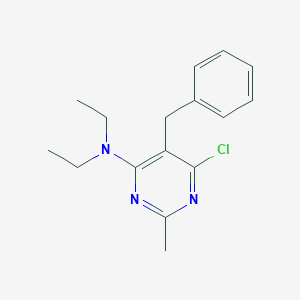
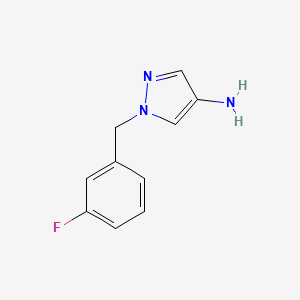
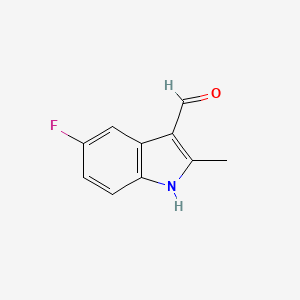
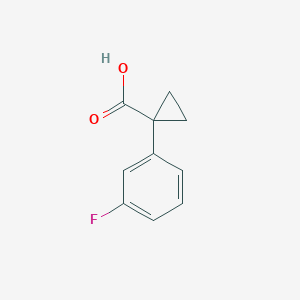
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
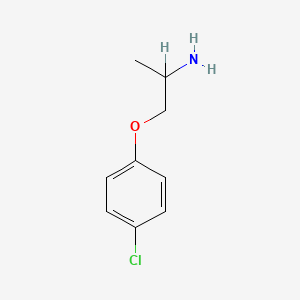
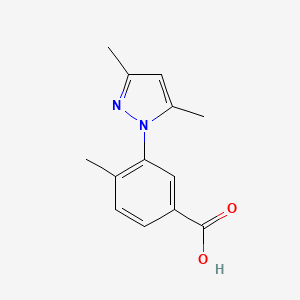
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
